molecular formula C13H11BrN2O3 B15094284 1-(4-bromo-2-nitrophenyl)-2,5-dimethylpyrrole-3-carbaldehyde

1-(4-bromo-2-nitrophenyl)-2,5-dimethylpyrrole-3-carbaldehyde

Cat. No.: B15094284
M. Wt: 323.14 g/mol
InChI Key: JMSQPCMHQJCFTL-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-nitrophenyl)-2,5-dimethylpyrrole-3-carbaldehyde is a synthetically versatile chemical building block designed for research and development. This multi-functional compound belongs to the pyrrole class of heterocycles, which are recognized as privileged scaffolds in medicinal chemistry and materials science . The molecule integrates a pyrrole core with a bromonitrophenyl substituent and an aldehyde functional group. The aldehyde group is a highly reactive handle, making this compound an ideal precursor for the synthesis of more complex molecules via reactions such as condensations to form Schiff bases or imines, Wittig reactions to form alkenes, and other nucleophilic additions . The presence of both bromo and nitro groups on the phenyl ring offers additional sites for further functionalization through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) or reduction to an aniline derivative. Pyrrole derivatives are extensively investigated for their diverse biological activities. The pyrrole heterocycle is a key structural element found in many natural antibacterial compounds and is a subject of intense study in the development of new potential antibacterial drugs to combat antibiotic resistance . Researchers can utilize this compound as a key intermediate in constructing novel compounds for screening against Gram-positive and Gram-negative bacteria. Furthermore, substituted pyrroles are of significant interest in other research areas, including organic electronics, polymer chemistry, and the synthesis of more complex nitrogen-containing heterocyclic systems . This product is intended for research purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

Molecular Formula

C13H11BrN2O3

Molecular Weight

323.14 g/mol

IUPAC Name

1-(4-bromo-2-nitrophenyl)-2,5-dimethylpyrrole-3-carbaldehyde

InChI

InChI=1S/C13H11BrN2O3/c1-8-5-10(7-17)9(2)15(8)12-4-3-11(14)6-13(12)16(18)19/h3-7H,1-2H3

InChI Key

JMSQPCMHQJCFTL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1C2=C(C=C(C=C2)Br)[N+](=O)[O-])C)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromo-2-nitrophenyl)-2,5-dimethylpyrrole-3-carbaldehyde typically involves multi-step organic reactions. One common method starts with the nitration of 4-bromoacetophenone to introduce the nitro group. This is followed by a series of reactions including bromination, cyclization, and formylation to obtain the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in large-scale operations.

Chemical Reactions Analysis

Types of Reactions

1-(4-bromo-2-nitrophenyl)-2,5-dimethylpyrrole-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as tin(II) chloride (SnCl2) or hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: 1-(4-bromo-2-nitrophenyl)-2,5-dimethylpyrrole-3-carboxylic acid.

    Reduction: 1-(4-amino-2-nitrophenyl)-2,5-dimethylpyrrole-3-carbaldehyde.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-bromo-2-nitrophenyl)-2,5-dimethylpyrrole-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-bromo-2-nitrophenyl)-2,5-dimethylpyrrole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro and aldehyde groups can participate in redox reactions, affecting cellular processes. The bromine atom can also facilitate binding to specific molecular targets through halogen bonding.

Comparison with Similar Compounds

Table 1: Substituent Effects on Pyrrole-3-carbaldehyde Derivatives

Substituent on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Predicted Boiling Point (°C) Predicted Density (g/cm³) Key Features
4-Bromo-2-nitrophenyl (Target) C₁₉H₁₄BrN₂O₃* ~407.23 - - High polarity, electron-withdrawing groups enhance electrophilicity
2,4-Dimethylphenyl C₁₅H₁₅NO 225.29 - - Electron-donating methyl groups improve solubility in non-polar solvents
4-Isopropylphenyl C₁₇H₁₉NO 253.34 - - Steric hindrance reduces reaction rates; hydrophobic
4-Butylphenyl C₁₈H₂₁NO 267.37 - - Long alkyl chain increases lipophilicity
2,6-Dichloro-4-(trifluoromethyl)phenyl C₁₅H₁₀Cl₂F₃NO 348.15 473.6 1.36 Halogenated groups enhance thermal stability
4-Bromonaphthalen-1-yl C₁₇H₁₄BrNO 328.20 473.6 1.36 Extended conjugation for UV absorption; higher molecular weight

*Calculated based on structural composition; experimental data unavailable in provided evidence.

Electronic and Steric Effects

  • This could enhance reactivity in condensation or nucleophilic addition reactions.
  • Halogenated Derivatives (e.g., 2,6-Dichloro-4-(trifluoromethyl)phenyl) : The trifluoromethyl and chloro groups introduce strong inductive effects, improving thermal stability and resistance to oxidation .

Physicochemical Properties

  • Solubility : Bulky substituents like isopropyl or butyl groups () enhance lipophilicity, making these compounds more soluble in organic solvents. In contrast, the target compound’s nitro and bromo groups may favor solubility in polar aprotic solvents.
  • Thermal Behavior : Halogenated analogs () exhibit higher predicted boiling points (~473°C), attributed to stronger intermolecular forces (e.g., dipole-dipole interactions) .

Biological Activity

1-(4-Bromo-2-nitrophenyl)-2,5-dimethylpyrrole-3-carbaldehyde is a compound of significant interest due to its potential biological activities. This article delves into its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies that highlight its pharmacological potentials.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C13H11BrN2O3
  • CAS Number : 347331-78-6

The compound features a pyrrole ring substituted with a bromo-nitrophenyl group and a carbaldehyde functional group. The presence of the nitro group is particularly noteworthy as it can influence the compound's reactivity and biological interactions.

Antimicrobial Properties

Recent studies have indicated that derivatives of 2,5-dimethylpyrroles exhibit potent antimicrobial activity, particularly against Mycobacterium tuberculosis (M. tuberculosis). For instance, a structure-activity relationship study demonstrated that compounds similar to this compound showed significant inhibitory effects on various strains of M. tuberculosis, including multidrug-resistant isolates .

Cytotoxicity and Selectivity

The cytotoxicity profiles of these compounds have been evaluated in human pulmonary fibroblasts and murine macrophages. Some derivatives displayed low cytotoxicity while maintaining high antimicrobial efficacy, suggesting a favorable therapeutic index. Specifically, compounds with an MIC90 below 1 µg/mL were noted for their effectiveness against intracellular M. tuberculosis .

The mechanism by which these compounds exert their biological effects involves binding to specific molecular targets within bacterial cells. Computational docking studies suggest that they interact with the MmpL3 protein, a crucial component in the bacterial cell wall synthesis pathway. This interaction leads to bactericidal or bacteriostatic effects, depending on the compound and concentration used .

Structure-Activity Relationship (SAR)

The SAR analysis has identified key functional groups essential for the antitubercular activity of 2,5-dimethylpyrrole derivatives:

Functional Group Effect on Activity
Nitro groupIncreases reactivity and binding affinity to target proteins
Dimethyl substitutionEnhances lipophilicity and cellular uptake
Bromo substitutionModifies electronic properties, potentially improving interaction with biological targets

The presence of bulky groups adjacent to the pyrrole core has been shown to enhance antimicrobial potency while reducing cytotoxicity .

Case Studies

Several case studies have highlighted the efficacy of this compound and related compounds:

  • Antitubercular Activity : A study reported that derivatives with structural modifications around the pyrrole scaffold exhibited enhanced activity against both wild-type and MDR-TB strains. The most effective derivatives demonstrated a significant reduction in bacterial load in infected macrophages .
  • Cytotoxicity Assessment : In vitro assays revealed that certain derivatives maintained low cytotoxicity against human cells while effectively inhibiting M. tuberculosis growth. This balance is crucial for developing safe therapeutic agents .
  • Molecular Docking Studies : These studies provided insights into the binding interactions between the compounds and their biological targets, supporting the observed biological activities through computational predictions .

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